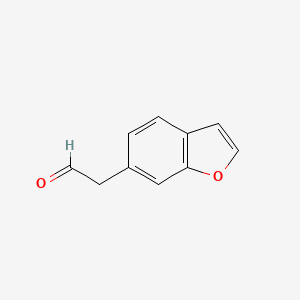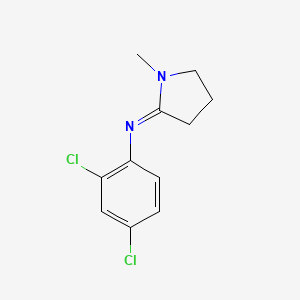
Pyrrolidine, 2-((2,4-dichlorophenyl)imino)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline is a chemical compound characterized by the presence of a pyrrolidine ring and an aniline moiety substituted with two chlorine atoms
Preparation Methods
The synthesis of 2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the reaction of 2,4-dichloroaniline with a suitable pyrrolidine derivative. One common method includes the condensation reaction between 2,4-dichloroaniline and 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrolidine ring or the aniline moiety.
Scientific Research Applications
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-N-(1-methylpyrrolidin-2-ylidene)aniline can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A simpler compound with similar chlorine substitution but lacking the pyrrolidine ring.
N-Methylpyrrolidine: A compound with a similar pyrrolidine ring but without the aniline moiety.
2,4-Dichloro-N-(2-pyrrolidinylidene)aniline: A closely related compound with slight structural variations that can lead to different biological and chemical properties.
Properties
CAS No. |
27050-35-7 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2/c1-15-6-2-3-11(15)14-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
LUMCYRIZVCIYDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
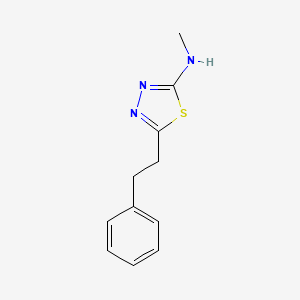
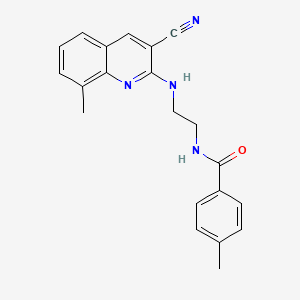

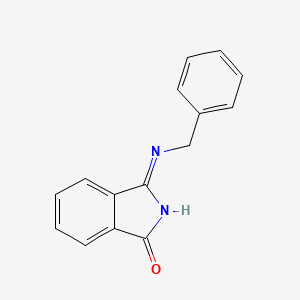
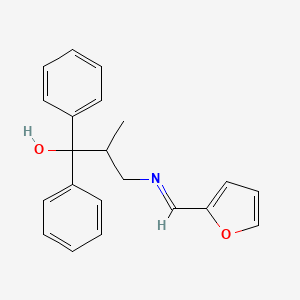
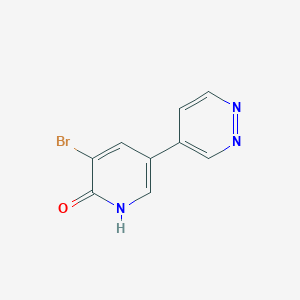

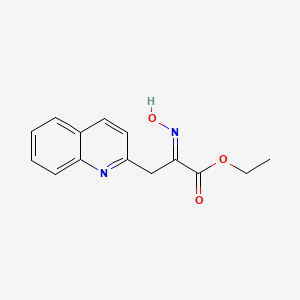
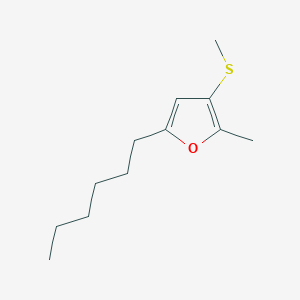

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
